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molecular formula C8H8BrF B1273183 5-Bromo-2-fluoro-1,3-dimethylbenzene CAS No. 99725-44-7

5-Bromo-2-fluoro-1,3-dimethylbenzene

Cat. No. B1273183
M. Wt: 203.05 g/mol
InChI Key: ZXPHUVHMBKRRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585977B2

Procedure details

Add 5-bromo-2-fluoro-1,3-dimethyl-benzene (3.5 g, 17.2 mmol) to dimethylformamide (DMF, 30 mL) at ambient temperature followed by sodium thiomethoxide (1.32 g, 17.9 mmol). Heat at 50° C. for 8 hours and dilute with water (10 mL) and diethyl ether (100 mL). Separate the layers, wash the organics with brine, and dry with magnesium sulfate before concentrating to a residue. Chromatograph the residue on a SiO2 column eluting with diethyl ether (20%) in hexane to give 566 mg (14%) of 5-bromo-1,3-dimethyl-2-methylsulfanyl-benzene.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5](F)=[C:6]([CH3:8])[CH:7]=1.CN(C)C=O.[CH3:16][S-:17].[Na+]>O.C(OCC)C>[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([S:17][CH3:16])=[C:6]([CH3:8])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)C)F)C
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
wash the organics with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating to a residue
WASH
Type
WASH
Details
Chromatograph the residue on a SiO2 column eluting with diethyl ether (20%) in hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)C)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 566 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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